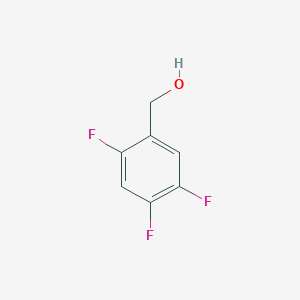

2,4,5-Trifluorobenzyl alcohol

Description

Propriétés

IUPAC Name |

(2,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXZCCOHXZFHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380340 | |

| Record name | 2,4,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144284-25-3 | |

| Record name | 2,4,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Alcohol (CAS: 144284-25-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzyl alcohol (CAS: 144284-25-3), a fluorinated aryl building block with significant applications in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral data. Furthermore, it highlights its crucial role as a precursor in the synthesis of the blockbuster antidiabetic drug, Sitagliptin. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a valuable synthetic intermediate, and its physical and chemical properties are summarized in the table below.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 144284-25-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅F₃O | [1][2][3][4] |

| Molecular Weight | 162.11 g/mol | [1][2][3] |

| IUPAC Name | (2,4,5-Trifluorophenyl)methanol | |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 201-204 °C | [2] |

| Density | 1.4 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.472 | [2] |

| Purity | Typically ≥97% | [2][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of 2,4,5-trifluorobenzoyl chloride. This method is advantageous due to the availability of the starting materials and the generally high yields of the reaction.

Experimental Protocol: Reduction of 2,4,5-Trifluorobenzoyl Chloride

This protocol is based on established chemical principles for the reduction of acyl chlorides to alcohols.

Materials:

-

2,4,5-Trifluorobenzoyl chloride

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2,4,5-trifluorobenzoyl chloride (1 equivalent) in anhydrous THF in a dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of sodium borohydride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess reducing agent and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Aromatic CH |

| ~6.9-7.1 | m | 1H | Aromatic CH |

| ~4.7 | s | 2H | -CH₂OH |

| ~1.8-2.5 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (ddd) | C-F |

| ~145-150 (ddd) | C-F |

| ~140-145 (ddd) | C-F |

| ~125-130 (m) | Aromatic C |

| ~115-120 (m) | Aromatic CH |

| ~105-110 (m) | Aromatic CH |

| ~60 | -CH₂OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and C-F bonds.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1620, 1510, 1430 | Strong | Aromatic C=C stretch |

| ~1200-1000 | Strong | C-F stretch |

| ~1020 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectral data confirms the molecular weight of the compound.[1]

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - F]⁺ |

| 133 | High | [M - CHO]⁺ |

| 113 | Medium | [M - F - CHO]⁺ |

Applications in Drug Development: A Precursor to Sitagliptin

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its trifluorinated phenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is its role as a precursor to the antidiabetic drug Sitagliptin .

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin involves the use of intermediates derived from the 2,4,5-trifluorophenyl group. While various synthetic routes to Sitagliptin exist, many start from commercially available materials like (2,4,5-trifluorophenyl)acetic acid or 2,4,5-trifluorobenzaldehyde. This compound can be readily oxidized to 2,4,5-trifluorobenzaldehyde, which is a direct precursor in several reported syntheses of Sitagliptin.

Caption: Logical relationship of this compound to Sitagliptin synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key fluorinated building block with significant utility in organic synthesis. Its straightforward preparation and the chemical handles it possesses make it a valuable precursor for the synthesis of complex molecules. Its integral role in the synthetic pathways leading to important pharmaceuticals like Sitagliptin underscores its importance in the field of drug development. This technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl alcohol, also known by its IUPAC name (2,4,5-trifluorophenyl)methanol, is a fluorinated aromatic alcohol.[1] As an aryl-fluorinated building block, it serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this alcohol highly valuable in drug design and development. This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and relevant synthesis pathways.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis, enabling predictions of its behavior in different solvents and reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃O | [2][3] |

| Molecular Weight | 162.11 g/mol | [2][3][4] |

| CAS Number | 144284-25-3 | [2][3][4][5] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 201-204 °C (lit.) | [1][3] |

| Density | 1.4 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.472 (lit.) | [1][3] |

| pKa | 13.17 ± 0.10 (Predicted) | [3] |

Experimental Protocols

1. Melting Point Determination

-

Methodology: The capillary tube method is the most common technique. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (such as a Thiele tube or a digital instrument) alongside a calibrated thermometer. The apparatus is heated slowly and steadily. The melting point is recorded as the temperature range from the first appearance of liquid to the complete liquefaction of the solid. For a pure compound, this range is typically narrow (0.5-2 °C).

2. Boiling Point Determination

-

Methodology: The boiling point is typically determined by distillation or using a micro-boiling point method.

-

Distillation: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady condensation of the vapor is observed on the thermometer, is recorded as the boiling point.

-

Micro Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube (sealed end down) is placed inside. The assembly is attached to a thermometer and heated in a bath. As the liquid is heated, a stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the bubbles cease and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Density Measurement

-

Methodology: The density of a liquid is most commonly measured using a pycnometer or a digital density meter.

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the sample liquid and weighed again at a controlled temperature (e.g., 25 °C). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Digital Density Meter: Modern instruments measure the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the sample. These instruments provide rapid and highly accurate measurements.

-

4. pKa Determination

-

Methodology: The acidity constant (pKa) can be determined experimentally using potentiometric titration or spectrophotometric methods.

-

Potentiometric Titration: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored using a calibrated pH meter as the titrant is added. The pKa is the pH at the half-equivalence point, where half of the alcohol has been deprotonated.

-

Spectrophotometry: This method is used if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The absorbance of the solution is measured at various pH values. The pKa can then be calculated from the changes in absorbance as a function of pH. The reported pKa for this compound is a predicted value, likely derived from computational models based on its chemical structure.

-

Synthesis Pathway

This compound is an important synthetic intermediate. One common method for its preparation involves the reduction of a corresponding benzoyl chloride derivative. This workflow is efficient and widely applicable in organic synthesis.

Caption: A generalized workflow for the synthesis of this compound.

A patent describes a method where 2,4,5-trifluorobenzoyl chloride is reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, in an organic solvent to produce this compound.[6] This reaction is a standard procedure in organic chemistry for converting acyl chlorides to primary alcohols.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

-

It is recommended to handle this chemical in a well-ventilated area or under a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store the compound in a tightly closed container in a cool, dry place.[3]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 144284-25-3 [amp.chemicalbook.com]

- 4. This compound 97 144284-25-3 [sigmaaldrich.com]

- 5. This compound [xieshichem.com]

- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,4,5-Trifluorobenzyl alcohol, a key building block in the development of various pharmaceutical and agrochemical compounds. The document details three core synthesis methodologies, presenting comparative data, detailed experimental protocols, and visual representations of the reaction workflows.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound have been identified and are detailed below:

-

Reduction of 2,4,5-Trifluorobenzaldehyde: This is the most direct and commonly employed method, utilizing a readily available starting material.

-

Reduction of 2,4,5-Trifluorobenzoyl Chloride: An alternative route that proceeds through an acid chloride intermediate.

-

Grignard Reaction with Formaldehyde: A classic organometallic approach for the formation of primary alcohols.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data associated with each synthesis pathway, allowing for a direct comparison of their efficiencies and requirements.

| Parameter | Pathway 1: Aldehyde Reduction | Pathway 2: Acid Chloride Reduction | Pathway 3: Grignard Reaction |

| Starting Material | 2,4,5-Trifluorobenzaldehyde | 2,4,5-Trifluorobenzoyl Chloride | 2,4,5-Trifluorobenzyl Halide |

| Primary Reagent(s) | Sodium Borohydride (NaBH₄) or H₂/Catalyst | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Magnesium (Mg), Formaldehyde (CH₂O) |

| Typical Solvent(s) | Methanol, Ethanol, Water | Tetrahydrofuran (THF), Diethyl Ether | Tetrahydrofuran (THF), Diethyl Ether |

| Reaction Temperature | 0 - 25 °C (NaBH₄), 25 - 50 °C (Hydrogenation) | -78 °C to 25 °C | 0 °C to reflux |

| Reported/Typical Yield | High (>90%) | High (>90%) | Moderate to High (60-85%) |

| Key Advantages | High yield, mild conditions, readily available starting material. | High yield, effective for acid chloride precursors. | C-C bond formation, versatile. |

| Key Disadvantages | Dependent on the availability of the aldehyde. | Requires an additional step to prepare the acid chloride. | Moisture-sensitive, requires anhydrous conditions. |

Mandatory Visualizations: Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis pathway.

Caption: Pathway 1: Direct reduction of the aldehyde.

Caption: Pathway 2: Two-step synthesis via an acid chloride.

Synthesis of 2,4,5-Trifluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4,5-Trifluorobenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods of its preparation.

Executive Summary

The synthesis of this compound is achievable through several distinct pathways, each with its own set of advantages and considerations. The primary starting materials for these syntheses include 2,4,5-Trifluorobenzoic acid, 1,2,4-Trifluorobenzene, 2,4,5-Trifluorobenzyl chloride, and 2,4,5-Trifluorobenzaldehyde. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will explore four principal synthetic strategies:

-

Reduction of 2,4,5-Trifluorobenzoic Acid Derivatives: A two-step process involving the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reduction.

-

Functionalization of 1,2,4-Trifluorobenzene: A method involving the introduction of a chloromethyl group onto the aromatic ring, followed by hydrolysis.

-

Hydrolysis of 2,4,5-Trifluorobenzyl Chloride: A direct conversion of the benzyl halide to the corresponding alcohol.

-

Reduction of 2,4,5-Trifluorobenzaldehyde: A straightforward reduction of the aldehyde to the primary alcohol.

Each of these methods will be discussed in detail, with a focus on providing actionable experimental protocols and comparative quantitative data.

Synthetic Pathways and Methodologies

This section provides a detailed examination of the four primary synthetic routes to this compound. For each pathway, a logical diagram is provided, followed by a summary of the quantitative data in a structured table and a detailed experimental protocol.

Pathway 1: From 2,4,5-Trifluorobenzoic Acid

This synthetic route involves a two-step process. First, 2,4,5-Trifluorobenzoic acid is converted to the more reactive 2,4,5-Trifluorobenzoyl chloride. The acyl chloride is then reduced to the desired this compound.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,4,5-Trifluorobenzoic Acid | Thionyl Chloride, DMF (cat.) | - | 70 | - | ~99 | - | [1] |

| 2 | 2,4,5-Trifluorobenzoyl Chloride | Sodium Borohydride (NaBH₄) | Ether (e.g., DME), Water | 5-15 | 3 | High | - | [1] |

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride [1]

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 2,4,5-Trifluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (a suitable excess) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to 70°C and maintain under reflux until the reaction is complete, as indicated by the cessation of gas evolution and the formation of a clear solution.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting 2,4,5-Trifluorobenzoyl chloride by vacuum distillation.

Step 2: Reduction of 2,4,5-Trifluorobenzoyl Chloride to this compound [1]

-

In a separate reaction vessel under a nitrogen atmosphere, suspend sodium borohydride (NaBH₄) (a suitable excess) in an ether solvent such as dimethoxyethane (DME).

-

Heat the suspension to 78-80°C and stir for approximately 3 hours to activate the reducing agent.

-

Cool the mixture to 20-30°C and add water.

-

Further cool the mixture to 5°C and slowly add the 2,4,5-Trifluorobenzoyl chloride, maintaining the temperature between 5-15°C.

-

After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Pathway 2: From 1,2,4-Trifluorobenzene

This pathway involves the chloromethylation of 1,2,4-Trifluorobenzene to yield 2,4,5-Trifluorobenzyl chloride, which is subsequently hydrolyzed to the target alcohol.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 1,2,4-Trifluorobenzene | Paraformaldehyde, Sulfuric Acid, Sodium Chloride | - | 40 | 10 | 84.7 | 99.8 | [2] |

| 2 | 2,4,5-Trifluorobenzyl Chloride | Water | - | 100-180 | 0.5-35 | High | - | [3] |

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Chloride [2]

-

In a suitable reaction vessel, cool sulfuric acid (98%) to 20°C.

-

Add paraformaldehyde and sodium chloride to the cooled acid.

-

Slowly add 1,2,4-Trifluorobenzene to the mixture.

-

Maintain the reaction temperature at 40°C and stir for 10 hours.

-

After the reaction is complete, pour the mixture into ice water and stir for 30 minutes.

-

Separate the organic layer, wash with water until neutral, and dry.

-

Purify the product by vacuum distillation to obtain 2,4,5-Trifluorobenzyl chloride.

Step 2: Hydrolysis of 2,4,5-Trifluorobenzyl Chloride to this compound [3]

-

In a pressure reactor, combine 2,4,5-Trifluorobenzyl chloride and water.

-

Heat the mixture to a temperature between 100°C and 180°C. The reaction is typically carried out under pressure.

-

Maintain the reaction for a period ranging from 30 minutes to 35 hours, depending on the temperature.

-

After cooling, separate the organic layer.

-

The crude this compound can be purified by distillation.

Pathway 3: From 2,4,5-Trifluorobenzyl Chloride

This is a direct, one-step synthesis involving the hydrolysis of commercially available or previously synthesized 2,4,5-Trifluorobenzyl chloride.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,4,5-Trifluorobenzyl Chloride | Water | - | 100-180 | 0.5-35 | High | - | [3] |

Experimental Protocol

Hydrolysis of 2,4,5-Trifluorobenzyl Chloride [3]

-

Combine 2,4,5-Trifluorobenzyl chloride and water in a pressure-rated reaction vessel.

-

Heat the mixture to a temperature in the range of 100°C to 180°C.

-

Maintain the reaction for a duration of 0.5 to 35 hours.

-

Upon completion, cool the reaction mixture and separate the organic phase containing the product.

-

Purify the this compound by distillation.

Pathway 4: From 2,4,5-Trifluorobenzaldehyde

This method involves the direct reduction of 2,4,5-Trifluorobenzaldehyde to the corresponding primary alcohol using a suitable reducing agent.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,4,5-Trifluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | 1-4 | High | High | General Procedure |

Experimental Protocol

Reduction of 2,4,5-Trifluorobenzaldehyde

-

Dissolve 2,4,5-Trifluorobenzaldehyde (1.0 eq) in methanol or ethanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Portion-wise, add sodium borohydride (NaBH₄) (a slight excess) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, each originating from a different commercially available starting material. The choice of a specific pathway will be dictated by the specific needs of the research or development project, including cost, scale, and available equipment. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers are encouraged to adapt and optimize these procedures to suit their specific laboratory conditions and requirements.

References

- 1. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 2. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 3. US9006497B2 - Method for hydrolyzing alpha-chlorinated toluene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol with the chemical formula C₇H₅F₃O.[1] As a substituted benzyl alcohol, it serves as a crucial building block in the synthesis of various organic molecules, particularly in the development of pharmaceutical and agrochemical compounds. The introduction of fluorine atoms into the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. This guide provides a detailed analysis of the molecular structure and bonding of this compound, based on available spectroscopic data and computational models.

Molecular Identity

| Identifier | Value |

| IUPAC Name | (2,4,5-Trifluorophenyl)methanol |

| CAS Number | 144284-25-3[1] |

| Molecular Formula | C₇H₅F₃O[1] |

| Molecular Weight | 162.11 g/mol |

| InChI | InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2[1] |

| InChIKey | NRXZCCOHXZFHBV-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C(=CC(=C1F)F)F)CO |

Molecular Structure and Bonding

Experimental crystallographic data for this compound is not publicly available. Therefore, the bond lengths and angles presented in this guide are based on computed 3D structural models from publicly accessible databases. These theoretical values provide a reliable approximation of the molecule's geometry.

Figure 1. 2D Molecular Structure of this compound.

Computed Bond Lengths and Angles

The following tables summarize the computed bond lengths and angles for this compound. These values were obtained from the 3D conformer available in the PubChem database.

Table 1: Computed Bond Lengths

| Bond | Length (Å) |

| C-C (aromatic) | ~1.39 |

| C-H (aromatic) | ~1.08 |

| C-F | ~1.35 |

| C-C (alkyl) | ~1.51 |

| C-O | ~1.43 |

| O-H | ~0.97 |

| C-H (alkyl) | ~1.09 |

Table 2: Computed Bond Angles

| Angle | Degree (°) |

| C-C-C (aromatic) | ~120 |

| C-C-H (aromatic) | ~120 |

| C-C-F | ~119-121 |

| C-C-C (ring-substituent) | ~121 |

| C-C-O | ~111 |

| C-O-H | ~109 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1] A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methylene (-CH₂-) group is observed between 2850 and 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching vibration is expected to produce a strong band between 1000 and 1260 cm⁻¹. Finally, the C-F stretching vibrations will result in strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The proton of the hydroxyl group (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two protons of the methylene group (-CH₂-) would likely appear as a singlet or a narrowly split multiplet. The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the methylene group will be found in the upfield region, while the six aromatic carbons will appear in the downfield region. The chemical shifts of the aromatic carbons will be influenced by the attached fluorine atoms, and the signals for the carbon atoms bonded to fluorine will show characteristic C-F coupling.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in peer-reviewed literature, a general outline can be provided based on a patented synthesis method and standard analytical techniques for similar compounds.

Synthesis of this compound

A patented method describes the synthesis of this compound via the reduction of 2,4,5-Trifluorobenzoyl chloride.[2]

Workflow for Synthesis

References

Spectroscopic Profile of 2,4,5-Trifluorobenzyl Alcohol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,4,5-Trifluorobenzyl alcohol (CAS No: 144284-25-3). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering valuable reference data for researchers engaged in synthetic chemistry, drug discovery, and materials science.

Chemical Structure and Properties

-

IUPAC Name: (2,4,5-Trifluorophenyl)methanol

-

Molecular Formula: C₇H₅F₃O[1]

-

Molecular Weight: 162.11 g/mol [2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, complete NMR dataset for this compound is not readily found in the searched literature, SpectraBase indicates the existence of one NMR spectrum for this compound.[3] Based on the structure and data for analogous compounds, the expected signals are described below.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| -CH₂- | 4.5 - 4.8 | Singlet/Triplet | 2H | J(H,F) may be observed |

| Ar-H | 6.9 - 7.5 | Multiplet | 2H | J(H,H), J(H,F) |

| -OH | Variable | Broad Singlet | 1H | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |||

| -CH₂OH | 58 - 65 | |||

| Ar-C (C-F) | 140 - 160 (d, J(C,F)) | |||

| Ar-C (C-H) | 110 - 125 (d, J(C,F)) | |||

| Ar-C (C-CH₂OH) | 125 - 140 (m) | |||

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | |||

| Ar-F at C-2, C-4, C-5 | -110 to -170 | Multiplet | 3F | J(F,F), J(F,H) |

Note: Predicted chemical shifts are based on typical values for fluorinated benzyl alcohol derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST WebBook and SpectraBase.[1][3]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1620, 1510, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-F stretch |

| ~1000-1100 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available on the NIST WebBook.[1] Key fragments are outlined below.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M-H]⁺ |

| 143 | Moderate | [M-H-H₂O]⁺ or [M-F]⁺ |

| 133 | High | [M-CHO]⁺ |

| 113 | Moderate | [C₆H₂F₂]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data. Where specific protocols for this compound are not available, generalized procedures for analogous compounds are provided.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm) or CFCl₃ for ¹⁹F NMR (δ = 0.00 ppm), is added.

-

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: A one-pulse sequence is used, often with proton decoupling to simplify the spectra. The wide spectral width of ¹⁹F NMR requires appropriate setting of the spectral window.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the sample in its neat form (a liquid or solid directly applied to the crystal).[3]

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for data collection.[3]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. Then, a small amount of the this compound sample is placed on the ATR crystal, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (General Protocol)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Gas Chromatography (GC) Conditions: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 270°C) to ensure separation of the analyte from any impurities. The carrier gas is typically helium.

-

Ionization: Electron Ionization (EI) at 70 eV is used to fragment the molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,4,5-Trifluorobenzyl Alcohol

A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 144284-25-3 | [1][2][3] |

| Molecular Formula | C₇H₅F₃O | [2][3][4] |

| Molecular Weight | 162.11 g/mol | [1] |

| Boiling Point | 201-204 °C (lit.) | [1][2] |

| Melting Point | 24 °C | [2] |

| Density | 1.4 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.472 (lit.) | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar solvents.[5] Conversely, the trifluorinated benzene ring contributes to its non-polar character, which may enhance solubility in non-polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Organic solvents can be broadly categorized based on their polarity.[6]

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. This compound is expected to exhibit some solubility in these solvents due to its hydroxyl group.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) can accept hydrogen bonds but do not donate them. The solubility in these solvents will depend on dipole-dipole interactions.

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) lack significant polarity. The aromatic ring of this compound suggests it may be soluble in such solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Diethyl Ether | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for determining thermodynamic solubility.[7][8][9]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[9]

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Workflow for Isothermal Saturation Method

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this is not always the case, and the effect of temperature should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A systematic study across a range of solvents with varying polarities is recommended.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is of interest, the pH of the solution will be a critical factor due to the acidic nature of the hydroxyl proton.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this crucial physicochemical property. The provided experimental workflow and data presentation table offer a standardized approach to generating and reporting high-quality, reproducible solubility data, which is indispensable for the effective application of this compound in research and development.

References

- 1. This compound 97 144284-25-3 [sigmaaldrich.com]

- 2. This compound | 144284-25-3 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C7H5F3O) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Health and Safety of 2,4,5-Trifluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data, and while efforts have been made to ensure accuracy, it is the user's responsibility to conduct a thorough risk assessment before handling this chemical.

Executive Summary

2,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol used as a building block in chemical synthesis. While specific toxicological data for this compound is limited in publicly accessible literature, information from its structural analog, benzyl alcohol, and general knowledge of fluorinated aromatic compounds allow for an initial health and safety assessment. The primary hazards identified are skin and eye irritation. This guide provides a summary of available data, outlines standard experimental protocols for hazard assessment, and discusses potential metabolic pathways and toxicological considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference(s) |

| Chemical Name | (2,4,5-Trifluorophenyl)methanol | [1] |

| CAS Number | 144284-25-3 | [1] |

| Molecular Formula | C₇H₅F₃O | [2] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 201-204 °C | [1] |

| Density | 1.4 g/mL at 25 °C | [1] |

| Flash Point | 110 °C (230 °F) | [3] |

| Refractive Index | n20/D 1.472 | [1] |

| pKa | 13.17 ± 0.10 (Predicted) | [3] |

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. For benzyl alcohol, the acute toxicity is considered low.[4]

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1.2 g/kg | [4] |

| LD50 | Mouse (adult) | Intraperitoneal | 650 mg/kg (observed after 7 days) | [5] |

| LD50 | Rat | Intravenous | ~300 mg/kg | [6] |

Irritation and Sensitization

This compound is classified as a skin and eye irritant.[3]

-

Skin Irritation: Causes skin irritation (H315).[3]

-

Eye Irritation: Causes serious eye irritation (H319).[3]

-

Respiratory Irritation: May cause respiratory irritation.[7]

-

Skin Sensitization: Data for this compound is not available. Benzyl alcohol is considered a weak sensitizer.[8] The Local Lymph Node Assay (LLNA) is a standard method for assessing skin sensitization potential.[9]

Experimental Protocols

The following sections describe the principles of standard methodologies for assessing the key toxicological endpoints of irritation and sensitization.

Skin Irritation Testing (based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstituted human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[10]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium.

-

Test Substance Application: A small volume of the test substance is applied topically to the surface of the triplicate tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

-

Post-Exposure: The test substance is removed by rinsing, and the tissues are transferred to a fresh medium for a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Eye Irritation Testing (based on OECD Guideline 492)

The in vitro eye irritation test also employs a reconstituted human cornea-like epithelium (RhCE) model.

Methodology:

-

Tissue Preparation: RhCE tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: The test substance is applied to the apical surface of the tissue.

-

Exposure and Incubation: Tissues are exposed for a set duration, followed by a post-exposure incubation period.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Classification: The degree of eye irritation is determined based on the reduction in tissue viability.

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The LLNA is a murine model used to assess the skin sensitization potential of a substance.

Methodology:

-

Animal Selection: Typically, CBA/Ca or CBA/J mice are used.

-

Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group is also included.

-

Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously.

-

Sample Collection: After a further five hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of ³H-methyl thymidine is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.[10]

Metabolism and Toxicological Pathways

Specific metabolic and toxicological pathways for this compound have not been elucidated. However, a hypothesized metabolic pathway can be inferred from the known metabolism of benzyl alcohol and fluorinated aromatic compounds.

Hypothesized Metabolic Pathway

Benzyl alcohol is primarily metabolized by alcohol dehydrogenase to benzaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is excreted in the urine.[6]

For this compound, a similar pathway is likely, leading to the formation of 2,4,5-Trifluorobenzoic acid. The fluorine atoms on the aromatic ring are generally stable but can influence the rate of metabolism. In some cases, metabolism of fluorinated compounds can lead to the release of fluoride ions or the formation of other toxic metabolites, such as fluoroacetate, though this is less common with aromatic fluorine.[11][12]

References

- 1. 2,4,5-三氟苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 144284-25-3 [amp.chemicalbook.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]

- 7. 2,4,6-Trifluorobenzyl alcohol | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

2,4,5-Trifluorobenzyl Alcohol: A Core Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. Fluorinated building blocks are therefore indispensable tools for drug discovery and development. Among these, 2,4,5-Trifluorobenzyl alcohol has emerged as a versatile and valuable intermediate. Its unique substitution pattern offers a handle for a variety of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, key reactions, and applications, with a focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

This compound is a stable, commercially available aryl fluorinated building block.[1][2][3][4] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | [5] |

| CAS Number | 144284-25-3 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 201-204 °C (lit.) | [3][5] |

| Density | 1.4 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.472 (lit.) | [5] |

| IUPAC Name | (2,4,5-Trifluorophenyl)methanol | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| IR Spectrum | The infrared spectrum shows a characteristic broad O-H stretching band in the region of 3300-3400 cm⁻¹ and a strong C-O stretching band around 1000 cm⁻¹. | [7][8] |

| Mass Spectrum (EI) | The electron ionization mass spectrum is available for this compound. | [7] |

| ¹H NMR | While specific literature data for the ¹H NMR of this compound is not readily available in the search results, related structures suggest the benzylic protons (CH₂) would appear as a singlet around 4.6-4.8 ppm, and the aromatic protons would appear as multiplets in the aromatic region, coupled to fluorine atoms. | [3][9][10] |

| ¹³C NMR | Similarly, specific ¹³C NMR data is not provided in the search results, but the spectrum would show signals for the benzylic carbon and the fluorinated aromatic carbons with characteristic C-F coupling constants. | [9] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of a corresponding carbonyl compound, typically 2,4,5-trifluorobenzoyl chloride or 2,4,5-trifluorobenzaldehyde.

From 2,4,5-Trifluorobenzoyl Chloride

A general method for the synthesis of this compound is the reduction of 2,4,5-trifluorobenzoyl chloride.[8][11] This can be achieved using various reducing agents. A patent for the synthesis of related tetrafluorobenzyl alcohols provides a detailed procedure using sodium borohydride in an aqueous medium, which can be adapted for this synthesis.[12]

Experimental Protocol (Adapted from a similar synthesis[12])

-

To a solution of sodium borohydride (NaBH₄) in water, 2,4,5-trifluorobenzoyl chloride is added dropwise at a controlled temperature (e.g., 5-15 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The product is then extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield this compound.

From 2,4,5-Trifluorobenzaldehyde

Alternatively, this compound can be prepared by the reduction of 2,4,5-trifluorobenzaldehyde. This is a standard transformation in organic synthesis.[13][14]

Experimental Protocol (General Procedure[13])

-

2,4,5-Trifluorobenzaldehyde is dissolved in a suitable solvent, such as ethanol.

-

Sodium borohydride is added portion-wise to the solution at room temperature.

-

The reaction is stirred for a short period (e.g., 15-30 minutes) until completion.

-

The reaction is quenched by the careful addition of a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the desired alcohol.

Key Reactions of this compound

As a primary benzyl alcohol, this compound can undergo a variety of important chemical transformations, making it a versatile building block.

Oxidation to 2,4,5-Trifluorobenzaldehyde

The selective oxidation of this compound to the corresponding aldehyde is a crucial transformation, as the aldehyde is also a valuable building block. Mild oxidizing agents are typically used to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (General Procedure using PCC)

-

Pyridinium chlorochromate (PCC) is suspended in an anhydrous solvent like dichloromethane (DCM).

-

A solution of this compound in DCM is added to the PCC suspension.

-

The mixture is stirred at room temperature until the reaction is complete.

-

The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts.

-

The filtrate is concentrated to yield 2,4,5-trifluorobenzaldehyde.

Halogenation to 2,4,5-Trifluorobenzyl Halides

Conversion of the hydroxyl group to a halide (e.g., bromide or chloride) activates the benzylic position for nucleophilic substitution reactions.

Experimental Protocol for Bromination (General Procedure using PBr₃[15][16][17])

-

This compound is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

The solution is cooled in an ice bath.

-

Phosphorus tribromide (PBr₃) is added dropwise with stirring.

-

After the addition, the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is carefully quenched with water or ice.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford 2,4,5-trifluorobenzyl bromide.

Etherification

The hydroxyl group of this compound can be converted to an ether through reactions like the Williamson ether synthesis.[18][19][20][21][22]

Experimental Protocol (General Williamson Ether Synthesis[18][19][20][21][22])

-

This compound is treated with a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) to form the corresponding alkoxide.

-

An alkyl halide (e.g., methyl iodide) is then added to the alkoxide solution.

-

The reaction mixture is stirred, possibly with heating, until the reaction is complete.

-

The reaction is quenched, and the product is extracted and purified.

Esterification

Ester derivatives of this compound can be prepared through reactions with carboxylic acids or their derivatives. The Fischer esterification is a common method.[23][24][25][26]

Experimental Protocol (General Fischer Esterification[23][24][25][26])

-

This compound is mixed with a carboxylic acid (e.g., acetic acid).

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux, often with a setup to remove the water formed during the reaction to drive the equilibrium towards the product.

-

After completion, the reaction mixture is cooled, and the ester is isolated by extraction and purified.

Application in Drug Discovery: The Synthesis of Sitagliptin

A prominent example of the utility of the 2,4,5-trifluorobenzyl moiety is in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][27][28] The 2,4,5-trifluorophenyl group is a key structural feature of the drug.

Several synthetic routes to Sitagliptin utilize intermediates that can be derived from this compound. For instance, many syntheses start from 2,4,5-trifluorophenylacetic acid or its derivatives, which can be prepared from 2,4,5-trifluorobenzyl halides.[11] Other routes employ 2,4,5-trifluorobenzaldehyde, the direct oxidation product of the alcohol.[2]

References

- 1. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,4,5,6-Pentafluorobenzyl alcohol(440-60-8) 1H NMR [m.chemicalbook.com]

- 4. 2,4,6-Trifluorobenzyl alcohol | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-三氟苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4,5-TRIFLUOROBENZYL CHLORIDE | 243139-71-1 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 11. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 12. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 13. jconsortium.com [jconsortium.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. Khan Academy [khanacademy.org]

- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 24. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. athabascau.ca [athabascau.ca]

- 27. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. frontiersin.org [frontiersin.org]

Commercial Sourcing and Technical Guide for 2,4,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2,4,5-Trifluorobenzyl alcohol (CAS No. 144284-25-3), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and quality control, and a logical workflow for supplier selection and qualification.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of the commercially available product is typically high, with most suppliers offering grades of 97% or greater. Key suppliers include large global distributors and specialized chemical manufacturers. A summary of offerings from prominent suppliers is presented below.

| Supplier | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | 97% | 144284-25-3 | Offers various quantities suitable for laboratory scale. Provides physical properties such as boiling point (201-204 °C), density (1.4 g/mL at 25 °C), and refractive index (n20/D 1.472).[1][2] |

| Alfa Aesar | 98% | 144284-25-3 | Listed on ChemicalBook as a supplier with a purity of 98%.[3] |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 144284-25-3 | Provides a gas chromatography-based purity assay.[3] |

| J & K SCIENTIFIC LTD. | 98% | 144284-25-3 | Offers the product with a stated purity of 98%.[3] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | >98.0% (GC) | 144284-25-3 | Specifies purity as determined by gas chromatography.[3] |

| Research Scientific | 97% | 144284-25-3 | Supplies the product in various quantities, including 5-gram units.[4] |

| Zhejiang Xieshi New Materials Co., Ltd. | Not specified | 144284-25-3 | A China-based manufacturer of this compound.[5] |

| Sandoo Pharmaceutical | Not specified | 144284-25-3 | A China-based manufacturer and supplier. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 2,4,5-trifluorobenzaldehyde or a derivative of 2,4,5-trifluorobenzoic acid. The following protocol is a representative example based on the reduction of the corresponding acyl chloride.

Reaction:

2,4,5-Trifluorobenzoyl chloride → this compound

Materials and Reagents:

-

2,4,5-Trifluorobenzoyl chloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzoyl chloride in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Partition the mixture between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity of this compound can be reliably determined using GC-MS. The following provides a general protocol that can be adapted based on the available instrumentation.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for polar analytes (e.g., DB-5MS, HP-5MS, or equivalent)

GC-MS Parameters (starting point):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

Procedure:

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified parameters.

-

Analyze the resulting chromatogram to determine the retention time of this compound and identify any impurities. The mass spectrum of the main peak should be consistent with the structure of the target compound. Purity can be calculated based on the peak area percentage.

Quality Control: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹⁹F NMR are highly informative.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy (example in CDCl₃):

-

Expected Chemical Shifts (δ):

-

A singlet for the benzylic protons (-CH₂OH) typically in the range of 4.6-4.8 ppm.

-

Complex multiplets for the two aromatic protons.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

-

¹⁹F NMR Spectroscopy (example in CDCl₃):

-

Expected Chemical Shifts (δ):

-

Three distinct signals corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the 2,4,5-substitution pattern.

-

Supplier Qualification Workflow

The selection of a suitable commercial supplier is a critical step in any research or development project. The following workflow outlines a systematic approach to qualifying a supplier for this compound.

References

Methodological & Application

The Versatile Role of 2,4,5-Trifluorobenzyl Alcohol in Modern Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that has emerged as a valuable building block in organic synthesis. Its unique electronic properties, conferred by the three fluorine atoms on the benzene ring, make it and its derivatives useful in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application as a protecting group and as a key intermediate for the synthesis of other valuable compounds.

Application Notes

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Intermediate for Halogenation Reactions: this compound is readily converted into its corresponding halides, 2,4,5-trifluorobenzyl bromide or chloride. These halides are versatile reagents for introducing the 2,4,5-trifluorobenzyl moiety into various molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic position.

-

Protecting Group for Alcohols: The 2,4,5-trifluorobenzyl group can be used as a protecting group for hydroxyl functionalities. Fluorinated benzyl ethers have been shown to be a suitable alternative to traditional non-fluorinated benzyl ethers in the synthesis of complex molecules like oligosaccharides.[1][2] The fluorine substituents can enhance spectral resolution in NMR spectroscopy, simplifying characterization.[1][2] Deprotection can typically be achieved under standard conditions for benzyl ether cleavage, such as catalytic hydrogenation.

-

Precursor for Biologically Active Molecules: The 2,4,5-trifluorobenzyl moiety is found in various compounds with potential biological activity. For instance, it is a key fragment in the synthesis of 2,4,5-trifluorophenylacetic acid, a compound of interest in medicinal chemistry.[3] Additionally, aryl benzyl ethers with fluoro substituents have been synthesized and evaluated for their anti-cancer activities.[4]

Key Reactions and Experimental Protocols

Synthesis of 2,4,5-Trifluorobenzyl Bromide

This protocol describes the conversion of this compound to 2,4,5-trifluorobenzyl bromide, a key intermediate for introducing the 2,4,5-trifluorobenzyl group.

Experimental Protocol:

-

Materials:

-

This compound

-

48% Hydrobromic acid solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 250 mL three-necked flask, add 48.6 grams of this compound, 20 grams of water, and 76 grams of 48% hydrobromic acid solution.[3]

-

Stir the mixture at room temperature for 24 hours.[3]

-

Extract the reaction mixture twice with 100 grams of ethyl acetate each time.[3]

-